molecular formula C15H10ClN3O3 B5739779 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5739779
M. Wt: 315.71 g/mol
InChI Key: MPGBJKNSHZPLBF-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The compound also features a 2-chlorobenzyl group and a 4-nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzyl hydrazine with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Reduction of Nitro Group: Formation of 3-(2-chlorobenzyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution of Chlorine Atom: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and chlorobenzyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-(2-Chlorobenzyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the chlorobenzyl group, which may affect its overall properties.

Uniqueness: The presence of both the 2-chlorobenzyl and 4-nitrophenyl groups in 3-(2-chlorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole imparts unique chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-13-4-2-1-3-11(13)9-14-17-15(22-18-14)10-5-7-12(8-6-10)19(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBJKNSHZPLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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